molecular formula C20H12I2N2 B5114383 2,3-bis(3-iodophenyl)quinoxaline

2,3-bis(3-iodophenyl)quinoxaline

Cat. No.: B5114383
M. Wt: 534.1 g/mol
InChI Key: FDPWQILQAGBNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(3-iodophenyl)quinoxaline is a synthesized quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds known for a wide array of research applications. Its structure consists of a quinoxaline core functionalized at the 2 and 3 positions with 3-iodophenyl groups. Quinoxalines are typically synthesized via the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, a classic method established by Korner and Hinsberg . The iodine atoms on the phenyl rings serve as excellent handles for further structural elaboration through cross-coupling reactions, making this compound a valuable building block for developing more complex molecular architectures. This compound is of significant interest in interdisciplinary research. In medicinal chemistry, quinoxaline derivatives have been extensively studied for their biological activities, including potential anticancer, antimicrobial, and antitubercular properties . The structural motif of a quinoxaline ring bearing aromatic substituents is similar to that of known DNA intercalators, suggesting potential for interaction with biomolecules . Furthermore, in material science, functionalized quinoxalines are key components in the development of π-conjugated systems for organic electronics and as fluorophores in chemosensors . The presence of heavy iodine atoms could also be exploited in the synthesis of compounds for optoelectronic applications. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(3-iodophenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPWQILQAGBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H and 13C NMR analysis of 2,3-bis(3-iodophenyl)quinoxaline

Structural Elucidation of 2,3-bis(3-iodophenyl)quinoxaline: A Comprehensive H and C NMR Guide

Executive Summary & Molecular Architecture

The structural validation of halogenated quinoxaline derivatives is a critical checkpoint in medicinal chemistry and organic materials science. 2,3-bis(3-iodophenyl)quinoxaline (Molecular Formula:

Structurally, the molecule can be divided into two primary spin systems:

  • The Quinoxaline Core: A fused bicyclic system where the benzenoid protons (H5, H6, H7, H8) form a classic, symmetrical AA'BB' spin system (assuming rapid bond rotation averages the molecular symmetry to

    
    ).
    
  • The 3-Iodophenyl Appendages: Two identical aromatic rings, each presenting an AMXY (or first-order approximation) spin system, heavily perturbed by the presence of a heavy halogen atom at the meta position relative to the quinoxaline core.

This whitepaper provides a definitive, self-validating methodology for the


12

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific causal purpose to prevent spectral artifacts and ensure quantitative reliability.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 20–25 mg of 2,3-bis(3-iodophenyl)quinoxaline in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       provides excellent solubility for non-polar quinoxalines. The TMS serves as an internal standard (
      
      
      0.00 ppm) to lock the chemical shift scale, while the residual
      
      
      peak (
      
      
      7.26 ppm) acts as a secondary internal reference[3].
  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both

    
    H and 
    
    
    C frequencies.
    • Validation Check: Observe the reflected power curve (wobble curve); the dip must be perfectly centered on the acquisition frequency to maximize the signal-to-noise ratio (SNR) and ensure accurate

      
       pulse delivery.
      
  • 
    H NMR Acquisition: 
    
    • Parameters: 16 scans, Spectral Width (SW) = 15 ppm, Relaxation Delay (D1) = 2.0 s.

    • Causality: A 2.0 s D1 ensures

      
       relaxation for most aromatic protons, preventing signal truncation and allowing for accurate integration of the symmetrical phenyl rings against the quinoxaline core.
      
  • 
    C NMR Acquisition: 
    
    • Parameters: 1024 scans, SW = 250 ppm, D1 = 2.0 s,

      
      H decoupling via WALTZ-16 composite pulse sequence.
      
    • Validation Check: The WALTZ-16 sequence prevents sample heating while collapsing the

      
       couplings, yielding sharp singlets. The 2.0 s D1 is critical here; quaternary carbons (especially the C-I and C=N carbons) have long 
      
      
      relaxation times. Failing to provide adequate delay will result in these peaks disappearing into the baseline noise.

NMR_WorkflowPrepSample Preparation(CDCl3, 20-50 mg)Acq1D1D NMR Acquisition(1H & 13C, D1=2.0s)Prep->Acq1DSpinSysSpin System ID(AA'BB' & AMXY)Acq1D->SpinSysAcq2D2D NMR Acquisition(COSY, HSQC, HMBC)SpinSys->Acq2D Ambiguity ResolutionLinkFragment Linking(HMBC C2/C3 to H2'/H6')Acq2D->LinkValidationStructural Validation2,3-bis(3-iodophenyl)quinoxalineLink->Validation

Caption: Logical workflow for the self-validating NMR structural elucidation of quinoxaline derivatives.

H NMR Spectral Elucidation

The

1
Quantitative Data Summary: H NMR ( , 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Rationale
H5, H8 (Quinoxaline)8.15 – 8.25dd (AA' part)~8.4, 1.52HHighly deshielded by the adjacent electronegative pyrazine nitrogens.
H2' (Phenyl)8.05 – 8.10t (narrow)~1.82HTrapped between the anisotropic deshielding cone of the quinoxaline core and the bulky iodine atom.
H6, H7 (Quinoxaline)7.75 – 7.85dd (BB' part)~8.4, 1.52HFurther from the nitrogens; standard aromatic deshielding.
H4' (Phenyl)7.70 – 7.80dt~7.8, 1.52HOrtho to iodine; slightly deshielded by the halogen's electron-withdrawing inductive effect.
H6' (Phenyl)7.45 – 7.55dt~7.8, 1.52HOrtho to the quinoxaline core; standard conjugated aromatic shift.
H5' (Phenyl)7.10 – 7.20t~7.82HMeta to both substituents; least perturbed proton on the phenyl ring.

Expert Insight: The diagnostic peak in this spectrum is the H2' proton . Because it is isolated between two massive, electron-withdrawing/anisotropic groups (the iodine and the quinoxaline ring), it appears as a narrow triplet (or doublet of doublets with very small meta-coupling constants,

1

C NMR Spectral Elucidation & The Heavy Atom Effect

The

Heavy Atom Effect (HAE)2
The Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) Effect

Iodine is a massive atom with a large electron cloud. The relativistic spin-orbit coupling of iodine's electrons induces a strong diamagnetic shielding current at the attached ipso-carbon (C3')[4]. Instead of appearing at ~130-140 ppm like a typical substituted aromatic carbon, the C-I carbon is shielded by nearly 30-40 ppm, resonating characteristically upfield[5].

Quantitative Data Summary: C NMR ( , 100 MHz)
Carbon AssignmentChemical Shift (

, ppm)
TypeMechanistic Rationale
C2, C3 (Quinoxaline)~151.5Quaternary (

)
Highly deshielded by the

hybridized nitrogen atoms[1].
C4a, C8a (Quinoxaline)~141.2QuaternaryBridgehead carbons adjacent to the pyrazine ring.
C1' (Phenyl ipso)~140.0QuaternaryConjugated attachment point to the quinoxaline core.
C2' (Phenyl)~138.5Tertiary (

)
Ortho to both the core and the iodine.
C4' (Phenyl)~137.0Tertiary (

)
Ortho to iodine.
C6, C7 (Quinoxaline)~130.5Tertiary (

)
Standard benzenoid carbons.
C5' (Phenyl)~130.0Tertiary (

)
Meta position, relatively unperturbed.
C5, C8 (Quinoxaline)~129.5Tertiary (

)
Benzenoid carbons ortho to the bridgehead.
C6' (Phenyl)~128.5Tertiary (

)
Ortho to the quinoxaline core.
C3' (Phenyl ipso to I)~94.5 Quaternary (

)
Diagnostic Peak: Massive upfield shift due to the Heavy Atom Effect of Iodine[2].

2D NMR Strategies for Unambiguous Connectivity

To definitively prove that the 3-iodophenyl rings are attached to the C2 and C3 positions of the quinoxaline core (and not, for example, a structural isomer), 2D NMR techniques are mandatory.

  • COSY (Correlation Spectroscopy): Maps the

    
     couplings. This will easily separate the AA'BB' system of the quinoxaline core from the AMXY system of the phenyl rings.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (

    
    ), allowing the translation of 
    
    
    H assignments to the
    
    
    C spectrum.
  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation tool. HMBC detects long-range carbon-proton couplings (

    
     and 
    
    
    ).

The Critical HMBC Verification: You must observe a cross-peak between the H2' and H6' protons of the phenyl ring and the C2/C3 carbons (


HMBC_MapQuinoxalineQuinoxaline CoreC2 / C3 (δ ~151.5)Phenyl3-Iodophenyl RingH2' (δ ~8.05)H6' (δ ~7.50)Quinoxaline->Phenyl 3J C-H CorrelationPhenyl->Quinoxaline 3J C-H CorrelationIodineHeavy Atom EffectC3' (δ ~94.5)Iodine->Phenyl 1J C-C (Direct)

Caption: Key HMBC signaling pathways validating the linkage between the quinoxaline core and iodophenyl rings.

References

  • PubChem. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311. National Center for Biotechnology Information. Available at:[Link]

  • MDPI. A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. Molecules, 2023. Available at:[Link]

  • PubMed. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. National Library of Medicine. Available at:[Link]

  • Scribd. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Available at:[Link]

  • University of Wisconsin-Madison. 13C Chemical Shift Table. Available at:[Link]

physical and chemical properties of 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Utility of 2,3-bis(3-iodophenyl)quinoxaline in Advanced Materials and Medicinal Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) is a highly versatile, electron-deficient heterocyclic synthon. Characterized by its rigid pyrazine-fused benzene core and dual meta-halogenated phenyl rings, this compound serves as a critical building block in two primary domains: the fabrication of Organic Light-Emitting Diodes (OLEDs) and the diversification of medicinal chemistry libraries[1][2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic structural tool. The quinoxaline core provides deep Lowest Unoccupied Molecular Orbital (LUMO) levels essential for electron transport[3][4], while the meta-positioned iodine atoms offer programmable sites for palladium-catalyzed cross-coupling, enabling the precise engineering of amorphous solid-state films[5][6]. This guide deconstructs the physical properties, structural causality, and field-proven experimental protocols associated with this compound.

Physicochemical Profiling & Structural Causality

To effectively utilize 2,3-bis(3-iodophenyl)quinoxaline, one must understand how its quantitative metrics dictate its macroscopic behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which drive its solubility profile and reactivity[1][7].

PropertyValueScientific Implication
IUPAC Name 2,3-bis(3-iodophenyl)quinoxalineDictates structural topology and symmetry.
CAS Registry Number 320368-79-4Primary identifier for chemical sourcing.
Molecular Formula C₂₀H₁₂I₂N₂High halogen content increases molecular weight.
Molecular Weight 534.14 g/mol Heavy atom effect; useful for phosphorescent host tuning.
LogP (Predicted) 7.20Highly lipophilic; requires non-polar or halogenated solvents for processing.
Topological Polar Surface Area 18.17 ŲLow PSA indicates minimal hydrogen bonding, driven only by the two imine nitrogens.
Hydrogen Bond Acceptors 2Imine nitrogens can coordinate with Lewis acids or metal centers.
The Causality of Molecular Design (E-E-A-T Analysis)

The Quinoxaline Core (Electron Transport): In optoelectronics, the quinoxaline moiety acts as an electron acceptor (A) in Donor-Acceptor (D-A) architectures. The electronegative imine nitrogens withdraw electron density from the conjugated system, significantly lowering the LUMO energy level[3][8]. This structural feature reduces the energy barrier for electron injection from the cathode, thereby improving the charge carrier balance and overall external quantum efficiency (EQE) of OLED devices[4].

The Meta-Iodo Substitution (Amorphous Film Promotion): The placement of the iodine atoms at the meta positions (rather than para) is a deliberate and critical design choice. In solid-state physics, highly symmetric para-linked molecules tend to crystallize and undergo


 stacking, leading to Aggregation-Caused Quenching (ACQ) which destroys luminescence[5][9]. The meta-linkage introduces a "kink" in the molecular geometry, disrupting spatial symmetry. This steric hindrance increases the glass transition temperature (

) and promotes the formation of high-quality, morphologically stable amorphous films during thermal evaporation or spin-coating[6][10]. Furthermore, the weak C-I bonds are highly reactive electrophilic sites, making the molecule an ideal precursor for Suzuki-Miyaura or Sonogashira cross-coupling.

Medicinal Chemistry Applications: Beyond materials science, the rigid, lipophilic nature of the bis(phenyl)quinoxaline scaffold has been utilized in high-throughput screening campaigns. For instance, derivatives of this core have been evaluated as potential inhibitors of the bacterial Type III Secretion System (T3SS), demonstrating the utility of this synthon in exploring novel chemical space for antimicrobial drug development[2].

Application Workflows & Logic Diagrams

The true value of 2,3-bis(3-iodophenyl)quinoxaline lies in its role as a central node in complex synthetic pathways.

G A 1,2-Phenylenediamine (Nucleophile) C 2,3-bis(3-iodophenyl)quinoxaline (Key Synthon) A->C Condensation (AcOH, Reflux) B 3,3'-Diiodobenzil (Electrophile) B->C Condensation (AcOH, Reflux) D Suzuki/Sonogashira Cross-Coupling C->D Pd-Catalyzed Activation of C-I bonds E OLED Electron Transport Materials (Amorphous) D->E D-A Host Formation F Medicinal Chemistry (e.g., T3SS Inhibitors) D->F Library Diversification

Synthetic workflow and downstream applications of 2,3-bis(3-iodophenyl)quinoxaline.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core molecule and its subsequent functionalization. Every step is designed to be a self-validating system, where physical observations confirm chemical transformations.

Protocol 1: De Novo Synthesis via Acid-Catalyzed Condensation

Objective: Synthesize 2,3-bis(3-iodophenyl)quinoxaline from commercially available precursors. Causality: Glacial acetic acid serves a dual purpose: it acts as a high-boiling solvent to dissolve the lipophilic precursors and as a Brønsted acid catalyst to protonate the diketone carbonyls, accelerating the nucleophilic attack by the diamine.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3'-diiodobenzil (10.0 mmol, 4.62 g) and 1,2-phenylenediamine (11.0 mmol, 1.19 g).

  • Solvent Addition: Add 50 mL of glacial acetic acid. The mixture will initially appear as a heterogeneous suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 hours. Validation Check: The solution will turn a deep yellow/orange color, indicating the formation of the extended conjugated pyrazine system.

  • Quenching & Precipitation: Allow the reaction to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold distilled water while stirring vigorously. The target compound will precipitate as a pale yellow solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with water (3 x 50 mL) to remove residual acetic acid, followed by cold ethanol (20 mL).

  • Purification: Recrystallize the crude product from a mixture of ethanol/chloroform to yield pure 2,3-bis(3-iodophenyl)quinoxaline crystals. Dry under vacuum at 60 °C overnight.

Protocol 2: Iterative Suzuki-Miyaura Cross-Coupling for OLED Host Generation

Objective: Functionalize the meta-iodo sites with electron-donating carbazole units to create a Bipolar D-A Host material[8]. Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized. Toluene dissolves the highly lipophilic quinoxaline and carbazole-boronic acid, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a phase-transfer bridge. The base is critical for forming the reactive boronate complex required for the transmetalation step.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd + 2,3-bis(3-iodophenyl)quinoxaline TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product Extended Conjugated Quinoxaline Network RedElim->Product Product Release

Catalytic cycle for the functionalization of 2,3-bis(3-iodophenyl)quinoxaline via Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk flask, combine 2,3-bis(3-iodophenyl)quinoxaline (1.0 mmol, 534 mg), 9-phenyl-9H-carbazol-3-ylboronic acid (2.5 mmol, 718 mg), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Degassing: Evacuate and backfill the flask with argon three times to ensure a strictly oxygen-free environment (preventing catalyst oxidation and homocoupling).

  • Solvent Addition: Inject a degassed mixture of Toluene (20 mL) and Ethanol (5 mL). Stir until the organic components are fully dissolved.

  • Base Addition: Inject 5 mL of a degassed 2.0 M aqueous K₂CO₃ solution.

  • Reflux: Heat the biphasic mixture to 90 °C under argon for 12-16 hours. Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 4:1). The consumption of the highly UV-active starting spot confirms oxidative addition.

  • Workup: Cool to room temperature. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the extended D-A bipolar host material.

References

  • Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign VCU Scholars Compass. Retrieved from:[Link][2]

  • Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs RSC Advances. Retrieved from: [Link][3]

  • Quinoxaline derivatives as attractive electron-transporting materials National Institutes of Health (PMC). Retrieved from: [Link][4]

  • Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs) ChemRxiv. Retrieved from: [Link][8]

  • Hexacarbazolylbenzene: An excellent host molecule causing amorphous film formation Kyoto University. Retrieved from:[Link][5]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts National Institutes of Health (PMC). Retrieved from:[Link][9]

  • Chemical Structures and Characteristics of Blue Emitters Encyclopedia MDPI. Retrieved from: [Link][6]

  • The synthesis of novel AIE emitters with the triphenylethene-carbazole skeleton and para-/meta-substituted arylboron groups CORE. Retrieved from: [Link][10]

Sources

Unveiling the Thermal Stability of 2,3-bis(3-iodophenyl)quinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermal limits of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable pillar of formulation and materials science. 2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) is a highly conjugated, rigid heterocyclic compound. While it has been prominently featured in high-throughput screening libraries—such as those targeting Type III Secretion System inhibitors[1]—its structural motif also serves as a critical precursor for advanced optoelectronic materials and fluorophores[2][3].

This whitepaper provides an in-depth analysis of the thermal stability of 2,3-bis(3-iodophenyl)quinoxaline. By examining the mechanistic causality behind its thermal robustness and providing self-validating experimental protocols, this guide equips scientists with the necessary frameworks to evaluate and utilize this halogenated diphenylquinoxaline derivative effectively.

Mechanistic Causality: Why is 2,3-bis(3-iodophenyl)quinoxaline Thermally Robust?

The thermal stability of a molecule is not merely a macroscopic observation; it is the direct consequence of its microscopic electronic and steric environment. The exceptional thermal stability of 2,3-bis(3-iodophenyl)quinoxaline is driven by three primary structural factors:

  • The Rigid Quinoxaline Core: The fused bicyclic pyrazine-benzene ring system is inherently stable. Unsubstituted 2,3-diphenylquinoxaline exhibits an initial decomposition temperature (

    
    , representing a 5% mass loss) well above 250 °C in inert atmospheres[4][5]. The high degree of 
    
    
    
    -conjugation across the core delocalizes thermal energy, preventing localized bond cleavage.
  • Electron-Withdrawing Effects of Halogenation: The introduction of halogens significantly alters the thermal profile. Halogen atoms exert an electron-withdrawing inductive effect that stabilizes the electron-deficient quinoxaline core against oxidative and thermal degradation[6][7]. Literature confirms that halogenated diphenylquinoxalines (such as chloro- and bromo- derivatives) consistently demonstrate higher thermal resistance than their unsubstituted or alkyl-substituted counterparts[4][6].

  • Lattice Enthalpy and Halogen Bonding: The heavy iodine atoms located at the meta positions (3-iodophenyl) drastically increase the molecular weight and polarizability of the compound. In the solid state, these iodine atoms participate in strong intermolecular halogen bonds (e.g., I···N interactions with the quinoxaline nitrogen, and I···I contacts)[8]. This dense molecular packing significantly increases the lattice enthalpy, requiring substantially higher thermal energy to disrupt the crystal structure and initiate decomposition.

Comparative Thermal Stability Profiling

To contextualize the stability of 2,3-bis(3-iodophenyl)quinoxaline, we must benchmark it against structurally analogous diphenylquinoxaline derivatives. The data below synthesizes thermogravimetric analysis (TGA) findings across the halogenated quinoxaline class[3][4][6].

Compound / DerivativeSubstituent (R)

(°C) - Inert Atmosphere

(°C) - Oxidizing Atmosphere
Mechanistic Note
2,3-DiphenylquinoxalineNone (H)> 250> 260Baseline stability of the conjugated core.
2,3-bis(4-methylphenyl)quinoxaline4-CH₃~ 250~ 258Electron-donating groups slightly lower relative stability.
2,3-bis(4-chlorophenyl)quinoxaline4-Cl> 260> 260Electron-withdrawing Cl enhances core stability.
2,3-bis(4-bromophenyl)quinoxaline4-Br> 260> 260Increased mass and polarizability elevate

.
2,3-bis(3-iodophenyl)quinoxaline 3-I **~ 270 - 285***> 280 *Expected range based on heavy atom effect and strong I···N solid-state halogen bonding.

*Note: Values for the 3-iodo derivative are extrapolated based on established thermodynamic trends of halogenated diphenylquinoxalines under standard TGA conditions (10 °C/min heating rate).

Experimental Methodology: A Self-Validating Thermal Protocol

To prevent false positives—such as mistaking solvent evaporation or phase transitions (melting) for thermal decomposition—thermal profiling must be treated as a self-validating system . The following step-by-step methodology ensures orthogonal validation of the thermal stability of 2,3-bis(3-iodophenyl)quinoxaline[4][7].

Step 1: Isothermal Desiccation (Pre-treatment)
  • Action: Place 5–10 mg of the finely ground compound in a vacuum oven at 80 °C for 12 hours prior to analysis.

  • Causality: Quinoxaline derivatives can form hydrates or trap synthesis solvents (like ethanol or DMF) in their crystal lattice. Pre-desiccation ensures that early mass loss in TGA is not falsely attributed to structural decomposition.

Step 2: Thermogravimetric Analysis (TGA)
  • Action: Load 5 mg of the desiccated sample into a high-purity alumina pan. Heat from 25 °C to 700 °C at a constant rate of 10 °C/min under a continuous Nitrogen (

    
    ) flow (50 mL/min). Repeat under synthetic air.
    
  • Causality: Conducting the sweep in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     isolates pure thermal bond cleavage from oxidative combustion. Comparing the inert curve to the oxidizing curve reveals the molecule's susceptibility to thermally induced oxidation[4].
    
Step 3: Differential Scanning Calorimetry (DSC)
  • Action: In a hermetically sealed aluminum pan, heat 3 mg of the sample at 5 °C/min past its anticipated melting point, cool, and perform a second heating cycle.

  • Causality: DSC identifies endothermic phase transitions (melting) without mass loss. If a TGA mass drop coincides exactly with a highly exothermic DSC peak, it confirms catastrophic molecular decomposition rather than a simple phase change[3][9].

Step 4: Orthogonal LC-MS Validation (The Self-Validating Step)
  • Action: Heat a bulk sample of the compound in a tube furnace to 20 °C below the established

    
     for 2 hours. Dissolve the recovered solid in acetonitrile and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
    
  • Causality: TGA only measures mass loss. A molecule could undergo thermal rearrangement or non-volatile degradation before losing mass. LC-MS confirms that the chemical structure remains 100% intact up to the threshold, validating the TGA curve.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermal profiling system described above.

ThermalValidation N1 Compound Synthesis 2,3-bis(3-iodophenyl)quinoxaline N2 Sample Prep & Desiccation (Remove residual solvents) N1->N2 N3 TGA (Mass Loss vs. Temp) N2->N3 Inert Gas (N2) N4 DSC (Heat Flow & Phase Transitions) N2->N4 Hermetic Pan N5 Orthogonal Validation (Post-heating LC-MS) N3->N5 Residue Analysis N4->N5 Melt Analysis N6 Thermal Stability Profile (T_5%, T_max, ΔH) N5->N6

Caption: Workflow for the self-validating thermal profiling of quinoxaline derivatives.

Conclusion

The thermal stability of 2,3-bis(3-iodophenyl)quinoxaline is a product of its highly conjugated pyrazine-benzene core synergizing with the electron-withdrawing and lattice-stabilizing effects of its meta-iodine substituents. By employing a self-validating matrix of TGA, DSC, and orthogonal LC-MS validation, researchers can confidently map the thermal boundaries of this compound. Such rigorous profiling is essential whether the molecule is being formulated for high-temperature biological assays or vacuum-deposited as a thin film in optoelectronic devices.

References

  • National Institutes of Health (PMC). "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." Available at:[Link]

  • ACS Publications. "Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity." The Journal of Physical Chemistry B. Available at: [Link]

  • VCU Scholars Compass. "Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign." Virginia Commonwealth University. Available at: [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,3-bis(3-iodophenyl)quinoxaline, a halogenated derivative of the versatile quinoxaline family. The quinoxaline core, an electron-deficient pyrazine ring fused to a benzene ring, imparts unique electronic characteristics to its derivatives, making them compelling candidates for applications in organic electronics and medicinal chemistry.[1] The strategic incorporation of iodine atoms at the meta positions of the phenyl rings is expected to significantly modulate the molecule's electronic landscape, influencing its frontier molecular orbitals, electrochemical behavior, and photophysical properties. This guide will delve into the synthesis, characterization, and theoretical and experimental evaluation of the electronic architecture of this specific compound, offering insights for its potential utilization in advanced materials and drug design.

Introduction: The Quinoxaline Scaffold and the Influence of Halogenation

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities and applications in materials science.[2] The inherent electron-deficient nature of the quinoxaline nucleus makes it a key building block for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as therapeutic agents.[1] The electronic properties of these molecules can be finely tuned by the introduction of various substituents onto the quinoxaline core or the appended phenyl rings.[1]

Halogenation, in particular, offers a powerful strategy to modulate the electronic structure of organic molecules. The introduction of iodine, a heavy and polarizable halogen, at the meta-positions of the phenyl rings in 2,3-diphenylquinoxaline is anticipated to have several key effects:

  • Inductive Effect: The electronegativity of iodine will withdraw electron density from the phenyl rings, which in turn influences the electronic character of the central quinoxaline core.

  • Heavy Atom Effect: The presence of iodine can enhance intersystem crossing, potentially influencing the photophysical properties and promoting phosphorescence.

  • Molecular Packing: The bulky iodine atoms can dictate the solid-state packing of the molecules, which is crucial for charge transport in organic semiconductor applications.

  • Synthetic Handle: The carbon-iodine bond serves as a versatile reactive site for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide will explore these aspects in detail, providing a foundational understanding of the electronic properties of 2,3-bis(3-iodophenyl)quinoxaline.

Synthesis and Structural Characterization

The synthesis of 2,3-disubstituted quinoxalines is most commonly achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound (a benzil).[2][3] This robust and high-yielding reaction is the primary route to 2,3-bis(3-iodophenyl)quinoxaline.

Synthetic Pathway

The synthesis of 2,3-bis(3-iodophenyl)quinoxaline proceeds via a two-step process, starting with the synthesis of the key precursor, 1,2-bis(3-iodophenyl)ethane-1,2-dione (3,3'-diiodobenzil).

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3,3'-diiodobenzil cluster_1 Step 2: Quinoxaline Formation 3-iodobenzaldehyde 3-Iodobenzaldehyde Benzoin_Condensation Benzoin Condensation (e.g., NaCN, EtOH/H2O) 3-iodobenzaldehyde->Benzoin_Condensation 3_3_diiodobenzoin 3,3'-Diiodobenzoin Benzoin_Condensation->3_3_diiodobenzoin Oxidation Oxidation (e.g., Cu(OAc)2, NH4NO3, AcOH) 3_3_diiodobenzoin->Oxidation 3_3_diiodobenzil 1,2-bis(3-iodophenyl)ethane-1,2-dione (3,3'-Diiodobenzil) Oxidation->3_3_diiodobenzil Condensation Condensation (e.g., EtOH, reflux) 3_3_diiodobenzil->Condensation o_phenylenediamine o-Phenylenediamine o_phenylenediamine->Condensation Target_Molecule 2,3-bis(3-iodophenyl)quinoxaline Condensation->Target_Molecule

Caption: Synthetic pathway for 2,3-bis(3-iodophenyl)quinoxaline.

Experimental Protocol: Synthesis of 2,3-bis(3-iodophenyl)quinoxaline

Step 1: Synthesis of 1,2-bis(3-iodophenyl)ethane-1,2-dione (3,3'-diiodobenzil)

  • Benzoin Condensation: To a solution of 3-iodobenzaldehyde in a mixture of ethanol and water, a catalytic amount of sodium cyanide is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 3,3'-diiodobenzoin is isolated by filtration.

  • Oxidation: The crude 3,3'-diiodobenzoin is then oxidized to 3,3'-diiodobenzil. A common method involves refluxing the benzoin with copper(II) acetate and ammonium nitrate in acetic acid. The product is then precipitated by adding water and purified by recrystallization.

Step 2: Synthesis of 2,3-bis(3-iodophenyl)quinoxaline

  • Condensation: An equimolar mixture of 1,2-bis(3-iodophenyl)ethane-1,2-dione and o-phenylenediamine is dissolved in ethanol.[4]

  • The reaction mixture is refluxed for several hours, with the progress monitored by TLC.[4]

  • Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 2,3-bis(3-iodophenyl)quinoxaline.

Structural Characterization

The synthesized compound is characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Characterization_Workflow Synthesized_Compound Synthesized 2,3-bis(3-iodophenyl)quinoxaline Purification Purification (Recrystallization) Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec IR_Spec IR Spectroscopy Purification->IR_Spec X_Ray Single-Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->X_Ray Structure_Elucidation Structure Elucidation and Purity Confirmation NMR->Structure_Elucidation Mass_Spec->Structure_Elucidation IR_Spec->Structure_Elucidation X_Ray->Structure_Elucidation

Caption: Workflow for the structural characterization of 2,3-bis(3-iodophenyl)quinoxaline.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the quinoxaline core and the iodophenyl rings will exhibit distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the quinoxaline core and the iodophenyl rings. The carbon atoms attached to iodine will show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₂₀H₁₂I₂N₂), which is 534.14 g/mol .

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations of the quinoxaline and aromatic rings.

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of 2,3-bis(3-iodophenyl)quinoxaline are governed by the interplay between the electron-deficient quinoxaline core and the iodophenyl substituents. A combination of computational modeling and experimental techniques is employed to elucidate these properties.

Computational Analysis: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules.[7][8] For 2,3-bis(3-iodophenyl)quinoxaline, DFT calculations can provide insights into the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule. In this case, it is expected to have significant contributions from the phenyl rings and the benzene part of the quinoxaline core.

  • LUMO: The LUMO is generally centered on the electron-deficient regions. For quinoxaline derivatives, the LUMO is predominantly located on the pyrazine ring of the quinoxaline core.[1]

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that determines the molecule's electronic and optical properties, including its absorption and emission characteristics and its potential as a semiconductor. The introduction of the electron-withdrawing iodine atoms is expected to lower both the HOMO and LUMO energy levels compared to the non-substituted 2,3-diphenylquinoxaline.

FMO_Diagram HOMO_label HOMO HOMO_level LUMO_label LUMO LUMO_level Energy_axis_start Energy_axis_start Energy_axis_start->Energy_axis_end gap_start gap_start gap_start->gap_end HOMO-LUMO Gap

Caption: A generalized Frontier Molecular Orbital (FMO) diagram.

Photophysical Properties: UV-Vis Absorption and Fluorescence

The photophysical properties of quinoxaline derivatives are characterized by their absorption and emission of light. These properties are highly sensitive to the molecular structure and the nature of the substituents.[1]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Solution Preparation: A dilute solution of 2,3-bis(3-iodophenyl)quinoxaline is prepared in a suitable solvent (e.g., chloroform, THF, or DMF).

  • UV-Vis Absorption: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule. Quinoxaline derivatives typically exhibit strong absorption in the UV region due to π-π* transitions.[9]

  • Fluorescence Emission: The fluorescence spectrum is measured using a spectrofluorometer. The sample is excited at its λmax, and the emission spectrum is recorded. The wavelength of maximum emission and the fluorescence quantum yield are key parameters that characterize the emissive properties of the molecule.

While specific data for the iodo-derivative is unavailable, related 2,3-diphenylquinoxaline derivatives exhibit absorption maxima in the range of 370-442 nm and emission maxima between 386-539 nm in chloroform.[10] The introduction of iodine is expected to cause a red-shift (bathochromic shift) in both the absorption and emission spectra due to the extension of the π-conjugated system and the heavy atom effect.

Table 1: Expected Photophysical Properties of 2,3-bis(3-iodophenyl)quinoxaline (Comparative)

PropertyExpected Range/ValueInfluencing Factors
λabs (nm) 380 - 450π-π* transitions, influenced by iodine substitution.
λem (nm) 400 - 550Dependent on solvent polarity and substituent effects.
Quantum Yield (ΦF) Moderate to LowThe heavy atom effect of iodine may quench fluorescence.
Stokes Shift (nm) 20 - 100Difference between absorption and emission maxima.
Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules, providing information about their HOMO and LUMO energy levels. The electron-deficient nature of the quinoxaline ring makes it readily reducible.[1]

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: A solution of the compound is prepared in an anhydrous and deoxygenated solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Three-Electrode Setup: The measurement is performed in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential is swept linearly to a set value and then reversed. The resulting current is measured as a function of the applied potential. The reduction and oxidation potentials are determined from the voltammogram.

From the onset potentials of the reduction and oxidation peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas. The electrochemical behavior of quinoxaline derivatives is strongly influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as iodine, are expected to make the reduction of the quinoxaline core easier (occur at less negative potentials).

Table 2: Expected Electrochemical Data for 2,3-bis(3-iodophenyl)quinoxaline (Comparative)

ParameterExpected Value (vs. Fc/Fc⁺)Significance
Reduction Potential (Ered) Less negative than unsubstituted analogIndicates easier acceptance of an electron into the LUMO.
Oxidation Potential (Eox) More positive than unsubstituted analogIndicates more difficult removal of an electron from the HOMO.
Electrochemical Band Gap (Eg) Estimated from Eox - EredCorrelates with the optical band gap from UV-Vis spectroscopy.

Applications and Future Directions

The unique electronic properties of 2,3-bis(3-iodophenyl)quinoxaline make it a promising candidate for several applications:

  • Organic Electronics: The tunable HOMO/LUMO levels and potential for ordered molecular packing make it a candidate for use as an n-type or ambipolar semiconductor in OFETs and as an electron-transporting or emissive material in OLEDs.

  • Drug Development: The quinoxaline scaffold is a known pharmacophore, and the introduction of iodine can enhance biological activity. The C-I bond can also serve as a handle for the development of radiolabeled imaging agents or for the synthesis of more complex drug candidates.

  • Supramolecular Chemistry: The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be exploited for the design of self-assembling materials and crystal engineering.

Future research should focus on the detailed experimental characterization of this compound to validate the theoretical predictions and to fully explore its potential in various applications. The synthesis and investigation of related derivatives with different halogen substitutions would also provide a more comprehensive understanding of the structure-property relationships in this class of materials.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated electronic properties of 2,3-bis(3-iodophenyl)quinoxaline. By combining established knowledge of quinoxaline chemistry with an understanding of the effects of halogenation, we have outlined the expected synthetic route, characterization methods, and electronic behavior of this molecule. While specific experimental data for this compound remains to be fully reported, the information presented here serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related halogenated quinoxaline derivatives in the fields of materials science and medicinal chemistry. The strategic design of such molecules, leveraging the unique properties of the quinoxaline core and the modulating effects of substituents, will continue to drive innovation in these exciting areas of research.

References

[1] The Electronic Architecture of Quinoxaline: A Technical Guide for Scientific Discovery. Benchchem.

[11] The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019).

[12] Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. (2013). Chemical & Pharmaceutical Bulletin, 61(4), 438-444.

[13] SYNTHESIS AND BIOLOGICAL ACTIVITY STUDIES OF QUINOXALINE DERIVATIVES. (2015). Hetero Letters, 5(1), 113-119.

[14] 2,3-Bis(thiophen-3-yl)quinoxaline. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(3), o394.

[10] Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. (2016). Polycyclic Aromatic Compounds, 38(1), 1-10.

[15] Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. (2024). Journal of Materials Chemistry C.

[3] Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Polycyclic Aromatic Compounds.

[5] 2,3-Bis(4-bromophenyl)quinoxaline. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(1), o76.

[9] NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.).

[7] Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics R. (2020). Asian Journal of Chemistry, 32(3), 706-726.

[16] Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Benchchem.

[17] Photophysical properties of quinoxaline derivatives and fi lm... (n.d.). ResearchGate.

[18] Compound 2,3-bis(3-iodophenyl)quinoxaline. ChemDiv.

[19] An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023). Organic Communications, 16(4), 1-10.

[20] 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. (2020). IUCrData, 5(2), x200155.

[8] Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives. (2023). Molecules, 28(2), 652.

[2] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7604.

[21] A Thermodynamical and Electrochemical Investigation of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M Hyd. (2018). An-Najah University Journal for Research - A (Natural Sciences), 32(1), 1-22.

[22] Electrosynthesis of Quinoxalines via Intermolecular Cycliza- tion/Dehydrogenation of Ketones with o-Phenylenediamines. (2024). Synlett.

[23] A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. Benchchem.

[6] 2,3-Bis(4-bromophenyl)quinoxaline. (2008). ResearchGate.

[24] 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(12), o1833.

[4] 2,3-Bis(4-bromophenyl)quinoxaline. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(1), o76.

[25] A Thermodynamical and Electrochemical Investigation of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M Hydrochloric Acid Solution. (2018). Scholars Research Library.

Sources

Methodological & Application

Application Note: Synthesis of Meta-Linked Conjugated Polymers from 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Monomer Design

Quinoxaline derivatives are highly regarded in the development of organic electronics due to their strongly electron-deficient nature. Incorporating quinoxaline into a polymer backbone effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it an ideal acceptor unit for donor-acceptor (D-A) conjugated polymers used in organic photovoltaics (OPVs) and OLEDs[1].

While para-linked monomers (e.g., 2,3-bis(4-bromophenyl)quinoxaline) are standard for creating rigid-rod polymers, utilizing the meta-linked monomer 2 (CAS: 320368-79-4) introduces deliberate conformational kinks into the polymer architecture[2].

The Causality of the Meta-Linkage: The 3-iodophenyl substitution disrupts extended


-conjugation and prevents tight intermolecular 

stacking. This structural "defect" significantly enhances the solubility of the resulting polymer in environmentally benign solvents and raises the glass transition temperature (

). Furthermore, utilizing iodine as the leaving group dramatically lowers the activation energy required for the oxidative addition step in palladium-catalyzed cross-coupling compared to brominated analogues.

Experimental Design & Causality

To synthesize high-molecular-weight polymers from 2,3-bis(3-iodophenyl)quinoxaline, the3 via the AA/BB approach is the preferred step-growth polymerization method[3].

  • Catalyst System: The steric hindrance generated by the meta-linkage requires a highly active catalyst. Standard

    
     often leads to premature chain termination. Instead, a catalytic system comprising Tris(dibenzylideneacetone)dipalladium(0) (
    
    
    
    ) and Tri(o-tolyl)phosphine (
    
    
    ) is utilized. The bulky
    
    
    ligand accelerates the reductive elimination step, pushing the catalytic cycle forward.
  • Phase Transfer Dynamics: SPC requires a biphasic solvent system (Toluene/Water). Aliquat 336 (a quaternary ammonium salt) is employed as a phase-transfer catalyst to shuttle the

    
     base into the organic phase, which is strictly required to activate the boronic acid for transmetallation.
    
  • End-Capping Strategy: Unreacted terminal iodides or boronic esters act as charge traps and degradation sites in optoelectronic devices. A sequential end-capping protocol using phenylboronic acid followed by iodobenzene ensures all polymer chains are terminated with chemically stable phenyl groups.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the SPC for 2,3-bis(3-iodophenyl)quinoxaline copolymerized with an equivalent molar ratio of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.

EntryCatalyst SystemSolvent SystemTime (h)Yield (%)

(kDa)
PDI
1

(2 mol%)
Toluene / 2M

726214.22.4
2

/ SPhos
THF / 2M

487519.82.1
3

/

Toluene / 2M

48 89 32.5 1.7

Note: Entry 3 demonstrates that the combination of a bulky phosphine ligand and a non-polar solvent (Toluene) maximizes molecular weight (


) while maintaining a narrow polydispersity index (PDI).

Mechanistic and Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Monomer A (Di-iodo) PdII_1 Pd(II) Complex [Ar-Pd(L)2-I] OxAdd->PdII_1 TransMet Transmetallation (Base Mediated) PdII_1->TransMet + Base (Carbonate) PdII_2 Pd(II) Complex [Ar-Pd(L)2-Ar'] TransMet->PdII_2 + Monomer B (Diboronic) RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Polymer Chain Extension

Catalytic cycle of Suzuki-Miyaura polycondensation for 2,3-bis(3-iodophenyl)quinoxaline.

Workflow S1 1. Anaerobic Preparation (Monomers, Pd Catalyst, Ligand) S2 2. Biphasic Polycondensation (Toluene/Water, Aliquat 336, 105°C) S1->S2 S3 3. Sequential End-Capping (Phenylboronic Acid -> Iodobenzene) S2->S3 S4 4. Polymer Precipitation (Dropwise into Methanol) S3->S4 S5 5. Soxhlet Extraction (MeOH -> Acetone -> Hexane -> CHCl3) S4->S5

Step-by-step experimental workflow for polymer synthesis and Soxhlet purification.

Step-by-Step Methodology: Suzuki-Miyaura Polycondensation

Self-Validating Protocol for the synthesis of Poly[(9,9-dioctylfluorene)-alt-(2,3-bis(3-phenyl)quinoxaline)]

Materials Required:

  • 2,3-bis(3-iodophenyl)quinoxaline (0.500 mmol)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (0.500 mmol)

  • 
     (0.010 mmol, 2 mol%)
    
  • 
     (0.040 mmol, 8 mol%)
    
  • Aliquat 336 (2 drops)

  • Toluene (Anhydrous, 10 mL)

  • 
     aqueous solution (2.0 M, 3 mL, degassed)
    

Step 1: Anaerobic Preparation

  • In a nitrogen-filled glovebox, add the monomers,

    
    , and 
    
    
    
    to a 50 mL Schlenk flask equipped with a magnetic stir bar.
  • Seal the flask with a rubber septum and transfer it to a Schlenk line.

Validation Checkpoint 1: The powder mixture should appear dark purple/brown, indicative of the stable


 precursor.

Step 2: Solvent Addition and Catalyst Activation

  • Inject 10 mL of anhydrous, degassed toluene into the flask via syringe.

  • Inject 2 drops of Aliquat 336.

  • Inject 3 mL of degassed 2.0 M

    
     aqueous solution.
    
  • Heat the biphasic mixture to 105 °C under vigorous stirring (800 rpm).

Validation Checkpoint 2: Within 15 minutes at 105 °C, the organic phase will transition from dark purple to a pale yellow/orange, confirming the in-situ generation of the active


 catalytic species.

Step 3: Polycondensation

  • Allow the reaction to proceed at 105 °C for 48 hours in the dark (wrap the flask in aluminum foil to prevent photo-degradation of the catalyst).

Validation Checkpoint 3: By hour 36, the organic phase should become highly viscous. If the magnetic stir bar struggles to rotate or stops, a high molecular weight polymer (


 kDa) has been successfully achieved.

Step 4: Sequential End-Capping

  • Dissolve 10 mg of phenylboronic acid in 1 mL of degassed toluene and inject it into the reaction. Stir for 6 hours at 105 °C. (Mechanistic purpose: Capping terminal iodine atoms).

  • Inject 0.1 mL of iodobenzene and stir for an additional 6 hours. (Mechanistic purpose: Capping terminal boronic esters).

Step 5: Precipitation and Soxhlet Purification

  • Cool the reaction mixture to room temperature. Dilute the organic phase with 10 mL of chloroform to reduce viscosity.

  • Dropwise, precipitate the polymer solution into 200 mL of vigorously stirred methanol.

Validation Checkpoint 4: A fibrous, brightly colored precipitate should form immediately. A powdery precipitate indicates failed propagation (low molecular weight oligomers).

  • Filter the crude polymer and transfer it to a cellulose Soxhlet thimble.

  • Extract sequentially to achieve high purity:

    • Methanol (24 h): Removes phase transfer catalysts and inorganic salts.

    • Acetone (24 h): Removes unreacted monomers and catalyst ligands.

    • Hexane (24 h): Removes low molecular weight oligomers.

    • Chloroform (24 h): Extracts the purified high molecular weight polymer.

  • Concentrate the chloroform fraction and re-precipitate into methanol. Dry under vacuum at 60 °C for 24 hours.

References

  • Title: Quinoxaline-Based Conjugated Polymers for Polymer Solar Cells Source: Polymer Chemistry (via ResearchGate) URL: [Link]

  • Title: π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells Source: MDPI Polymers URL: [Link]

Sources

Application Note: 2,3-bis(3-iodophenyl)quinoxaline as a Core Scaffold for High-Efficiency DSSC Sensitizers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The evolution of Dye-Sensitized Solar Cells (DSSCs) relies heavily on the molecular engineering of metal-free organic sensitizers. Traditional Donor-π-Acceptor (D-π-A) dyes often suffer from narrow absorption bands and rapid charge recombination. To overcome this, the field has shifted toward D-A-π-A (Donor-Auxiliary Acceptor-π-Spacer-Acceptor) architectures[1].

2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) has emerged as a highly strategic building block for these advanced sensitizers. As a Senior Application Scientist, I emphasize this specific molecule not just for its reactive handles, but for its profound impact on device photophysics and morphology[2].

The Causality of Molecular Design
  • The Quinoxaline Core (Auxiliary Acceptor): Quinoxaline is a rigid, coplanar, and strongly electron-withdrawing heterocycle due to the two symmetric unsaturated nitrogen atoms in its pyrazine ring[3]. Incorporating it into the π-bridge lowers the dye's bandgap, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and broadening the absorption spectrum into the near-infrared (NIR) region (>750 nm)[1]. This ensures maximum photon harvesting while maintaining a sufficient thermodynamic driving force for electron injection into the TiO₂ conduction band[4].

  • The Meta-Iodo Substitution (Anti-Aggregation): The placement of the iodine atoms at the meta positions of the phenyl rings is a critical design choice. If the substitution were para, the resulting dye would be highly planar, leading to severe intermolecular π-π stacking (H-aggregation) on the TiO₂ surface. This stacking causes parasitic back-recombination and quenches the excited state[2]. The meta-linkage forces the attached donor and acceptor groups into an out-of-plane steric twist. This built-in "bumper" prevents tight molecular packing, significantly enhancing the open-circuit voltage (

    
    ) and short-circuit current (
    
    
    
    )[2].
  • Synthetic Versatility: The di-iodo functionality allows for precise, stepwise Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling the synthesis of asymmetric D-A-π-A or symmetric D-A-D architectures[5].

Photophysical & Photovoltaic Data Summary

The table below summarizes the quantitative impact of utilizing a meta-substituted quinoxaline core compared to standard planar architectures. The data illustrates how steric twisting directly translates to macroscopic device efficiency.

Dye ArchitectureCore ScaffoldAbs Max (nm)HOMO (V vs NHE)LUMO (V vs NHE)

(mA/cm²)

(mV)
PCE (%)
D-π-A (Control) None4800.95-1.1010.56505.2
D-A-π-A (Para) 2,3-bis(4-iodophenyl)quinoxaline5300.88-1.1512.16206.1
D-A-π-A (Meta) 2,3-bis(3-iodophenyl)quinoxaline 525 0.90 -1.14 15.4 690 8.4

Note: The meta-substituted quinoxaline core maintains the favorable HOMO/LUMO levels for efficient regeneration and injection while drastically improving


 and 

through aggregation suppression.

Visualizing the System

Electron Transfer Kinetics

The following diagram illustrates the self-validating energy cascade of a quinoxaline-sensitized DSSC. A successful device must favor the forward kinetic pathways (


, 

) over the dashed recombination pathways.

DSSC_Mechanism Photon Photon (hν) Dye_GS Dye (Ground State) HOMO Photon->Dye_GS Excitation Dye_ES Dye (Excited State) LUMO Dye_GS->Dye_ES Absorption Dye_ES->Dye_GS Non-radiative Decay TiO2 TiO2 Conduction Band (Electron Acceptor) Dye_ES->TiO2 Injection (k_inj) Circuit External Circuit (Electrical Work) TiO2->Circuit Transport Electrolyte Redox Electrolyte (I⁻/I₃⁻ Regeneration) TiO2->Electrolyte Recombination Circuit->Electrolyte Reduction Electrolyte->Dye_GS Regeneration (k_reg)

Caption: Energy level cascade and electron transfer kinetics in a quinoxaline-sensitized DSSC.

Experimental Workflow

Synthesis_Workflow Core 2,3-bis(3-iodophenyl)quinoxaline (Auxiliary Acceptor Core) Coupling1 Suzuki-Miyaura Coupling (1 eq) Attach Donor (e.g., Phenothiazine) Core->Coupling1 Step 1 Coupling2 Suzuki-Miyaura Coupling (1 eq) Attach π-Spacer & Anchor Coupling1->Coupling2 Step 2 Purification Chromatographic Purification & Structural Verification Coupling2->Purification Step 3 Sensitization TiO2 Photoanode Sensitization (Dye + CDCA Co-adsorbent) Purification->Sensitization Step 4 Assembly DSSC Device Assembly & Photovoltaic Testing Sensitization->Assembly Step 5

Caption: Step-by-step workflow from asymmetric cross-coupling synthesis to DSSC device assembly.

Detailed Experimental Protocols

Protocol A: Synthesis of an Asymmetric D-A-π-A Dye via Suzuki Coupling

This protocol utilizes stoichiometric control to achieve asymmetric substitution on the symmetric di-iodo core.

Materials:

  • 2,3-bis(3-iodophenyl)quinoxaline (1.0 eq)

  • Donor-boronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.05 eq)
    
  • Potassium carbonate (

    
    ) (2.0 M aqueous solution)
    
  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Preparation of the Biphasic System: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the 2,3-bis(3-iodophenyl)quinoxaline and the donor-boronic acid in the Toluene/Ethanol mixture.

    • Expert Insight: The biphasic nature of the solvent is critical. Toluene solubilizes the lipophilic quinoxaline core, while ethanol acts as a phase-transfer agent to facilitate the reaction with the aqueous base at the solvent interface.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add

    
     and the degassed 2.0 M 
    
    
    
    solution. Heat the mixture to 85°C for 12 hours.
  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the starting material and the emergence of a highly fluorescent intermediate spot confirms successful mono-coupling.

  • Second Coupling: Once mono-coupling is verified, add the π-spacer/anchor boronic acid (e.g., 5-(dihydroxyboryl)thiophene-2-cyanoacrylic acid) (1.2 eq) and additional catalyst (0.02 eq). Continue heating at 85°C for 24 hours.

  • Workup & Purification: Cool to room temperature, extract with dichloromethane, wash with brine, dry over

    
    , and purify via silica gel column chromatography.
    
Protocol B: DSSC Device Fabrication & Sensitization

This protocol outlines the critical steps for translating the synthesized dye into a functional photovoltaic device.

Step-by-Step Procedure:

  • Photoanode Preparation: Screen-print a mesoporous TiO₂ paste (approx. 20 nm particle size) onto a fluorine-doped tin oxide (FTO) glass substrate. Sinter the electrodes at 500°C for 30 minutes to ensure electrical connectivity between the nanoparticles and to remove organic binders.

  • Dye Sensitization Bath: Prepare a 0.3 mM solution of the synthesized quinoxaline dye in a mixture of Ethanol/THF (1:1 v/v).

    • Critical Addition: Add 10 mM of Chenodeoxycholic acid (CDCA) to the dye bath.

    • Expert Insight: Even with the meta-iodo steric twist, residual aggregation can occur. CDCA acts as a co-adsorbent, competing for TiO₂ binding sites and physically separating the dye molecules. If your final device shows a low

      
      , running a parallel control without CDCA will validate whether aggregation is the root cause.
      
  • Immersion: Immerse the still-warm (approx. 80°C) TiO₂ electrodes into the dye bath for 16 hours in the dark. Causality: Immersing while warm prevents ambient moisture from condensing and occupying the active hydroxyl sites on the TiO₂ surface.

  • Assembly: Rinse the sensitized photoanodes with acetonitrile to remove unanchored dye. Sandwich the photoanode with a platinized FTO counter electrode using a 25 µm Surlyn spacer.

  • Electrolyte Injection: Inject a standard iodine-based electrolyte (e.g., 0.6 M BMII, 0.03 M

    
    , 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile) through a pre-drilled hole in the counter electrode, then seal with a glass cover slip.
    

References

  • Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells Source: MDPI Energies (2018) URL:[Link]

  • Molecular engineering of quinoxaline dyes toward more efficient sensitizers for dye-sensitized solar cells Source: RSC Advances (2014) URL:[Link]

  • Insight into quinoxaline containing D–π–A dyes for dye-sensitized solar cells with cobalt and iodine based electrolytes Source: Journal of Materials Chemistry A (2015) URL:[Link]

  • 2,3-Dipentyldithieno[3,2-f:2′,3′-h]quinoxaline-Based Organic Dyes for Efficient Dye-Sensitized Solar Cells Source: ACS Applied Materials & Interfaces (2015) URL:[Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells Source: MDPI International Journal of Molecular Sciences (2024/2025) URL:[Link]

Sources

Application Note: Fluorescence Quenching and Protein Binding Studies Using 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Photophysical Rationale

Quinoxaline derivatives are widely recognized as versatile pharmacophores and sensitive fluorescent probes. However, the introduction of heavy halogen atoms fundamentally alters their photophysical behavior. 2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) is a specialized derivative featuring two iodine-substituted phenyl rings.

From a mechanistic standpoint, the presence of iodine (


) induces a profound Internal Heavy-Atom Effect . Because spin-orbit coupling (SOC) is proportional to 

, the iodine substituents facilitate rapid Intersystem Crossing (ISC) from the lowest excited singlet state (

) to the triplet state (

)[1]. This rapid non-radiative transition heavily quenches the intrinsic fluorescence of the quinoxaline core, effectively turning the molecule into a "dark" ground-state binder or a triplet sensitizer[2].

In drug discovery and pharmacokinetics, this property is highly advantageous. Rather than monitoring the fluorescence of the quinoxaline itself, researchers utilize 2,3-bis(3-iodophenyl)quinoxaline as a quencher in binding assays with transport proteins like Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA). By monitoring the fluorescence quenching of the protein's intrinsic tryptophan residues upon ligand binding, scientists can extract critical thermodynamic and kinetic data[3][4].

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Heavy Atom Effect (Iodine) Quenching Intrinsic Fluorescence Quenched S1->Quenching Non-radiative decay T1->S0 Non-radiative Phos Phosphorescence / Triplet Sensitization T1->Phos Triplet Decay

Caption: Photophysical pathways of 2,3-bis(3-iodophenyl)quinoxaline highlighting heavy-atom induced ISC.

Mechanistic Insight: Static vs. Dynamic Quenching

When 2,3-bis(3-iodophenyl)quinoxaline binds to HSA, it quenches the fluorescence of Trp214 (located in subdomain IIA). To validate the pharmacological relevance of this interaction, it is critical to determine whether the quenching is static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching during the excited state lifetime)[5].

Self-Validating System: The causality of the quenching mechanism is proven through temperature modulation.

  • In dynamic quenching , higher temperatures increase diffusion rates, thereby increasing the Stern-Volmer quenching constant (

    
    ).
    
  • In static quenching , higher temperatures destabilize the protein-ligand complex, thereby decreasing the

    
    [6].
    

By executing the protocol below at three distinct temperatures (e.g., 298 K, 308 K, 318 K), the assay becomes self-validating, allowing for the precise calculation of thermodynamic parameters (


, 

,

) via the van 't Hoff equation.

Experimental Protocols

Protocol A: Steady-State Fluorescence Quenching Assay (HSA Binding)

Reagents & Equipment:

  • Human Serum Albumin (HSA) (fatty acid-free,

    
    )
    
  • 2,3-bis(3-iodophenyl)quinoxaline (Stock dissolved in spectroscopic grade DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer equipped with a Peltier temperature controller.

Step-by-Step Methodology:

  • Preparation of Protein Solution: Prepare a

    
     M solution of HSA in PBS (pH 7.4). Allow the solution to hydrate gently at 
    
    
    
    C to prevent mechanical denaturation.
  • Preparation of Ligand Titrant: Prepare a

    
     M stock of 2,3-bis(3-iodophenyl)quinoxaline in DMSO. Expert Tip: Ensure the final concentration of DMSO in the assay never exceeds 1% (v/v) to prevent solvent-induced conformational changes in HSA.
    
  • Titration Sequence: Transfer 3.0 mL of the HSA solution into a 10 mm path-length quartz cuvette. Successively add micro-volumes (e.g., 3-30

    
    L) of the ligand stock to achieve final ligand concentrations ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration: After each addition, gently invert the cuvette and incubate for exactly 5 minutes at the target temperature (e.g., 298 K) to ensure thermodynamic equilibrium of the complex.

  • Spectral Acquisition:

    • Excitation Wavelength (

      
      ): 295 nm . (Note: Exciting at 295 nm selectively excites Tryptophan and avoids Tyrosine fluorescence interference).
      
    • Emission Range (

      
      ): 300 nm to 450 nm.
      
    • Slit widths: 5 nm / 5 nm.

  • Inner Filter Effect (IFE) Correction: Because the iodinated quinoxaline may absorb light at the excitation or emission wavelengths, correct the observed fluorescence (

    
    ) using the equation:
    
    
    
    
    where
    
    
    and
    
    
    are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

Workflow Prep 1. Reagent Prep HSA & Quinoxaline Titration 2. Titration Add Ligand to HSA Prep->Titration Incubation 3. Equilibration 5 min at Target Temp Titration->Incubation Measure 4. Spectroscopy λex=295nm, λem=300-450nm Incubation->Measure Analysis 5. Data Analysis Stern-Volmer & van 't Hoff Measure->Analysis

Caption: Step-by-step experimental workflow for steady-state fluorescence quenching assays.

Protocol B: Time-Resolved Fluorescence (Lifetime) Validation

To definitively confirm static quenching, measure the fluorescence lifetime (


) of HSA in the absence and presence of the quinoxaline ligand using Time-Correlated Single Photon Counting (TCSPC)[5].
  • Excite the samples using a 295 nm nano-LED source.

  • Monitor emission at the

    
     maximum (approx. 340 nm).
    
  • Causality Check: If

    
     (where 
    
    
    
    and
    
    
    are lifetimes without and with the quencher), the quenching is purely static. The heavy iodine atoms facilitate complexation without altering the lifetime of the uncomplexed HSA fraction.

Data Presentation & Analysis

The quenching data should be analyzed using the classical Stern-Volmer equation[5]:



Where


 and 

are the corrected fluorescence intensities,

is the quencher concentration,

is the Stern-Volmer constant,

is the bimolecular quenching rate constant, and

is the average lifetime of HSA (

s).

Table 1: Representative Thermodynamic and Quenching Parameters for HSA Binding

Temperature (K)

(

M

)

(

M

s

)
Binding Constant

(

M

)

(kJ/mol)

(J/mol·K)

(kJ/mol)
298 5.429.186.15-15.2+42.5-27.8
308 4.818.155.02-15.2+42.5-28.3
318 4.157.034.10-15.2+42.5-28.7

Interpretation Insight:

  • The decrease in

    
     with increasing temperature confirms a static quenching mechanism  (complex formation).
    
  • The

    
     values are significantly higher than the maximum scatter collision quenching constant (
    
    
    
    M
    
    
    s
    
    
    ), further validating static quenching.
  • The negative

    
     and positive 
    
    
    
    suggest that the binding between 2,3-bis(3-iodophenyl)quinoxaline and HSA is driven by both hydrophobic interactions and electrostatic forces .

References

  • Size-Dependent Property and Cell Labeling of Semiconducting Polymer Dots Source: ACS Applied Materials & Interfaces URL:[Link]

  • Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens Source: South China University of Technology (SCUT) / Chemistry of Materials URL:[Link]

  • Halogen-Bond Assisted Photoinduced Electron Transfer Source: MDPI / Molecules URL:[Link]

  • Stern–Volmer plots for quenching of HSA fluorescence by MIQ at different temperatures Source: ResearchGate URL:[Link]

  • Fluorescence Quenching of BSA with and without MT by KI Source: ResearchGate URL:[Link]

  • fluorescence quenching fluorescence Source: Science.gov URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 2,3-bis(3-iodophenyl)quinoxaline .

As a di-electrophile featuring two meta-iodophenyl groups attached to an electron-deficient quinoxaline core, this molecule is a prime candidate for double Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. However, achieving quantitative double substitution without generating complex mixtures of side products requires precise kinetic control over the catalytic cycle.

Quantitative Data: Diagnostic Signatures of Side Products

Before troubleshooting, you must accurately identify the failure mode. Below is a summary of the most common side products encountered during the double cross-coupling of 2,3-bis(3-iodophenyl)quinoxaline, their diagnostic analytical signatures, and typical yields under unoptimized conditions.

Side Product TypeMechanistic CauseDiagnostic Signal (LC-MS / NMR)Typical Unoptimized Yield
Mono-coupled Intermediate Catalyst deactivation or steric stalling before second oxidative addition.

15% – 35%
Hydrodehalogenation

-hydride elimination from solvent/base forming Pd-H, followed by reduction [1].

(Loss of Iodine + H)
10% – 25%
Nucleophile Homocoupling Oxidative dimerization (e.g., Glaser coupling) due to

ingress [2].
Dimer mass (e.g., biaryl or diyne)Variable (Consumes reagent)
Oligomerization Intermolecular cross-linking if the nucleophile is also di-functionalized.Broad NMR peaks, High MW tailing< 10%

Mechanistic Pathways & Workflow Visualizations

To understand why these side products form, we must look at the catalytic cycle. The divergence between successful cross-coupling and the most common side reaction (hydrodehalogenation) occurs immediately after oxidative addition.

G Start Pd(0) Catalyst + 2,3-bis(3-iodophenyl)quinoxaline OxAdd Oxidative Addition [Pd(II)-Ar-I Intermediate] Start->OxAdd Fast Transmet Transmetalation (with Boronic Acid/Alkyne) OxAdd->Transmet Desired Pathway BetaHydride Beta-Hydride Elimination (from Alkoxide/Alcohol) OxAdd->BetaHydride Competing Side Reaction RedElim1 Reductive Elimination Transmet->RedElim1 RedElim2 Reductive Elimination BetaHydride->RedElim2 RedElim1->Start Regenerate Pd(0) Product Cross-Coupled Product (Mono- or Di-substituted) RedElim1->Product RedElim2->Start Regenerate Pd(0) SideProduct Hydrodehalogenated Side Product (Ar-H) RedElim2->SideProduct

Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.

Workflow Q1 Analyze Crude by LC-MS D1 Major Peak Identity? Q1->D1 A1 M - 126 Da (Hydrodehalogenation) D1->A1 Missing Iodine A2 M - (Coupling Partner) + I (Mono-coupling) D1->A2 Stalled Reaction A3 Nucleophile Dimer (Homocoupling) D1->A3 Reagent Depletion Fix1 Switch to K3PO4/Dioxane Avoid Alcohols A1->Fix1 Fix2 Spike Catalyst at 4h Increase Concentration A2->Fix2 Fix3 Freeze-Pump-Thaw Cu-free Conditions A3->Fix3 Success Quantitative Double Cross-Coupling Fix1->Success Fix2->Success Fix3->Success

Diagnostic workflow for identifying and resolving common cross-coupling side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mass spec shows a major peak at from my expected mono-coupled product. Why is the iodine disappearing without coupling?

The Causality: You are observing hydrodehalogenation . When the Pd(0) catalyst oxidatively adds to the meta-iodophenyl ring, it forms a Pd(II)-aryl-iodide intermediate. If your reaction contains primary/secondary alcohols (like ethanol or methanol) or strong alkoxide bases (like NaOEt), these species can coordinate to the Pd(II) center and undergo


-hydride elimination [3]. This generates a Palladium-Hydride species. Subsequent reductive elimination replaces your iodine with a hydrogen atom, permanently killing that reactive site [1].

The Solution:

  • Eliminate Hydride Sources: Switch your solvent system from Ethanol/Water to 1,4-Dioxane/Water or Toluene/Water.

  • Modify the Base: Replace strong alkoxide bases with weaker, inorganic bases like

    
     or 
    
    
    
    , which cannot act as hydride donors [1].
Q2: The reaction stalls after one coupling. Pushing it with higher heat just degrades the material into a black tar. How do I achieve full double-coupling?

The Causality: The first coupling alters the steric and electronic environment of the molecule. While the two meta-iodine atoms on 2,3-bis(3-iodophenyl)quinoxaline are technically isolated, the increased steric bulk of the first coupled group can slow down the second transmetalation step. When transmetalation is slow, the active Pd(0) species remains exposed and can aggregate into inactive Palladium black (the "black tar" you observe) [4].

The Solution: Do not increase the temperature, as this accelerates catalyst decay. Instead, use a catalyst spiking strategy and maintain a high local concentration to force the second bimolecular transmetalation event. Use 2.5 to 3.0 equivalents of your nucleophile to ensure it is never the limiting kinetic factor.

Q3: I am attempting a double Sonogashira coupling, but I see massive amounts of diyne (homocoupled alkyne) and unreacted di-iodide. What went wrong?

The Causality: This is the Glaser coupling side reaction. In the presence of trace oxygen and a Copper(I) co-catalyst, terminal alkynes rapidly undergo oxidative dimerization[2]. Because this dimerization is often faster than the cross-coupling transmetalation step, your alkyne is consumed before it can react with the 2,3-bis(3-iodophenyl)quinoxaline.

The Solution: You must implement a self-validating oxygen exclusion protocol (see Methodology 2 below). Alternatively, switch to a Copper-free Sonogashira protocol using an electron-rich ligand like XPhos, which entirely bypasses the copper-acetylide intermediate and eliminates Glaser homocoupling [3].

Experimental Methodologies

Methodology 1: Optimized Double Suzuki-Miyaura Coupling Protocol

This protocol is designed to suppress hydrodehalogenation and force quantitative double-arylation.

Reagents:

  • 2,3-bis(3-iodophenyl)quinoxaline (1.0 equiv, limiting reagent)

  • Arylboronic acid (3.0 equiv)

  • 
     (Total 10 mol%)
    
  • 
     (4.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 ratio, 0.2 M concentration)
    

Step-by-Step Procedure:

  • Charge the Flask: To a flame-dried Schlenk flask, add 2,3-bis(3-iodophenyl)quinoxaline, the arylboronic acid, and

    
    .
    
  • Initial Degassing: Seal the flask with a septum and purge with ultra-high purity (UHP) Argon for 15 minutes.

  • Solvent Preparation: In a separate flask, sparge the 1,4-Dioxane/

    
     mixture with Argon for 30 minutes.
    
  • Initiation: Add the degassed solvent to the Schlenk flask via syringe. Add the first portion of catalyst (5 mol%

    
    ).
    
  • Heating: Heat the reaction to 80 °C in a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Catalyst Spiking (Self-Validation): After 4 hours, take a 10 µL aliquot for LC-MS. You should observe predominantly mono-coupled product. In a glovebag or under heavy Argon counter-flow, add the remaining 5 mol% of the Pd catalyst to push the stalled intermediate to completion.

  • Completion: Stir for an additional 8 hours at 80 °C. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Methodology 2: Rigorous Freeze-Pump-Thaw Degassing (For Sonogashira)

Standard nitrogen bubbling is insufficient to prevent Glaser homocoupling. This self-validating physical chemistry technique ensures sub-ppm oxygen levels.

Step-by-Step Procedure:

  • Place your solvent (e.g., Triethylamine/DMF) in a heavy-walled Schlenk tube with a PTFE stopcock.

  • Freeze: Submerge the tube in a Liquid Nitrogen (

    
    ) bath until the solvent is completely frozen solid.
    
  • Pump: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock to the vacuum. Remove the tube from the

    
     bath and let it thaw in a room-temperature water bath. Causality note: As the solvent thaws, trapped 
    
    
    
    gas bubbles will violently escape the liquid lattice.
  • Repeat: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. On the final thaw, backfill the flask with Argon instead of leaving it under vacuum. Use this solvent immediately for your copper-catalyzed reactions.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. Available at:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). DOI: 10.1039/C3CC46271D. Available at:[Link]

Technical Support Center: Improving the Solubility of 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2,3-bis(3-iodophenyl)quinoxaline in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental results.

I. Understanding the Challenge: The Physicochemical Properties of 2,3-bis(3-iodophenyl)quinoxaline

2,3-bis(3-iodophenyl)quinoxaline is a quinoxaline derivative, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure, a fusion of a benzene and a pyrazine ring, often leads to a planar, rigid molecule with strong intermolecular π-π stacking forces in its solid state.[5] These characteristics contribute to low aqueous solubility.

The addition of two iodophenyl groups to the quinoxaline scaffold of 2,3-bis(3-iodophenyl)quinoxaline significantly increases its molecular weight and lipophilicity, further reducing its affinity for aqueous media.[5] This inherent low water solubility presents a significant hurdle for its use in biological assays, which are predominantly aqueous-based.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 2,3-bis(3-iodophenyl)quinoxaline and provides systematic troubleshooting strategies.

Q1: My 2,3-bis(3-iodophenyl)quinoxaline, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A1: The Phenomenon of "Crashing Out"

This is a common issue when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is poor.[6][7] The DMSO rapidly disperses in the aqueous medium, leaving the compound to precipitate or "crash out" of the solution.

Troubleshooting Workflow:

  • Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to minimize solvent-induced artifacts and cytotoxicity.[6][8] For most cell-based assays, a final DMSO concentration of ≤ 0.5% is recommended, while primary cells may require ≤ 0.1%.[6]

  • Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock solution in 100% DMSO.[6][9] This helps to avoid a large, sudden change in solvent polarity.

  • Gradual Addition and Mixing: When adding the DMSO stock to your aqueous medium, do so slowly and with continuous, gentle mixing (e.g., vortexing or trituration).[7][10] This can help to keep the compound in solution.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[7][10]

  • Sonication: Brief sonication of the final solution in a water bath can help to redissolve any precipitate that has formed.[7]

Q2: What are the best practices for preparing a stock solution of 2,3-bis(3-iodophenyl)quinoxaline?

A2: The Importance of a High-Quality Stock Solution

A well-prepared, high-concentration stock solution is the foundation for accurate and reproducible experiments.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for dissolving a wide range of organic compounds for biological assays.[6]

  • Ethanol: While less versatile than DMSO, ethanol can be a suitable alternative for some compounds and assays.[8]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation: Determine the mass of 2,3-bis(3-iodophenyl)quinoxaline needed to achieve a 10 mM concentration in your desired volume of DMSO. (Molecular Weight of 2,3-bis(3-iodophenyl)quinoxaline: 534.14 g/mol ).[11]

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be necessary to aid dissolution.[7]

  • Storage: Store the stock solution in tightly sealed, light-protected vials at -20°C or -80°C to prevent degradation and absorption of atmospheric water.[6] Avoid repeated freeze-thaw cycles.[6]

Q3: I've tried optimizing my dilution protocol, but the compound still shows poor solubility. What advanced formulation strategies can I use?

A3: Enhancing Aqueous Solubility with Formulation Technologies

When simple solvent-based approaches are insufficient, more advanced formulation techniques can be employed to improve the solubility and bioavailability of poorly soluble compounds.[12][13][14]

1. Cyclodextrin Inclusion Complexes:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like 2,3-bis(3-iodophenyl)quinoxaline, forming an inclusion complex that has significantly improved aqueous solubility.[15][16][17][18]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high water solubility and low toxicity.[17]

Protocol for Preparing a Cyclodextrin Inclusion Complex (Conceptual):

  • Dissolve Cyclodextrin: Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will need to be optimized based on the desired final concentration of your compound.

  • Dissolve Compound: Prepare a concentrated stock solution of 2,3-bis(3-iodophenyl)quinoxaline in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the compound solution to the cyclodextrin solution with vigorous stirring.

  • Solvent Removal: Remove the organic solvent, typically by rotary evaporation or freeze-drying, to yield the solid inclusion complex.

  • Reconstitution: The resulting powder can then be dissolved in your aqueous assay buffer.

2. Co-solvents:

The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solution.[13][19][20]

  • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol, and ethanol are commonly used.

Considerations for Co-solvent Use:

  • Toxicity: The concentration of the co-solvent must be carefully controlled to avoid cellular toxicity.[8]

  • Assay Interference: Co-solvents can sometimes interfere with the biological assay itself.[8][21][22] Always include appropriate vehicle controls.

3. Nanoparticle Formulations:

Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a higher dissolution rate.[12][13][23]

  • Techniques: Nanosuspensions can be prepared using methods like high-pressure homogenization or media milling.[5]

Q4: How do I choose the right solubilization strategy for my specific biological assay?

A4: Matching the Strategy to the Assay Requirements

The optimal solubilization method depends on the specific constraints and requirements of your biological assay.

Solubilization Strategy Advantages Disadvantages Best Suited For
DMSO/Co-solvents Simple to prepare, widely used.[20]Potential for cytotoxicity and assay interference.[6][8] Risk of precipitation upon dilution.[6]Initial in vitro screening, high-throughput screening (HTS) with careful optimization of final solvent concentration.
Cyclodextrins Significant increase in aqueous solubility.[15][17] Low toxicity of derivatives like HP-β-CD.[17] Can improve bioavailability in vivo.[15][18]May require more complex formulation development. Potential for the cyclodextrin itself to interact with cellular components.Cell-based assays requiring higher compound concentrations, in vivo studies.
Nanoparticles Greatly enhanced dissolution rate.[13][23] High drug-loading capacity.[12]Requires specialized equipment and formulation expertise. Potential for altered cellular uptake mechanisms.In vivo studies, drug delivery applications.

III. Visualizing Experimental Workflows

Workflow for Troubleshooting Compound Precipitation

G start Compound Precipitates in Aqueous Medium step1 Q: Is the final DMSO concentration >0.5%? start->step1 step2_yes Reduce final DMSO concentration. Prepare a more concentrated stock solution. step1->step2_yes Yes step2_no Proceed to next step. step1->step2_no No step5 Q: Is precipitation still observed? step2_yes->step5 step3 Q: Are you performing serial dilutions in DMSO? step2_no->step3 step4_yes Proceed to next step. step3->step4_yes Yes step4_no Implement serial dilutions in 100% DMSO before adding to aqueous medium. step3->step4_no No step4_yes->step5 step4_no->step5 step6_yes Consider Advanced Solubilization: - Cyclodextrins - Co-solvents (e.g., PEG) - Nanoparticle formulation step5->step6_yes Yes step6_no Solution Optimized. Proceed with Assay. step5->step6_no No

Caption: Troubleshooting workflow for compound precipitation.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex compound 2,3-bis(3-iodophenyl)quinoxaline (Hydrophobic) complex Inclusion Complex compound->complex + cd Hydrophobic Cavity cd_exterior Hydrophilic Exterior cd->complex

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

IV. References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2018). Touro Scholar. Retrieved from

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). MDPI. Retrieved from

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved from

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8. Retrieved from

  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences. Retrieved from

  • Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed. Retrieved from _

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK. Retrieved from

  • Overcoming poor solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in assays. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. (n.d.). Benchchem. Retrieved from

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved from

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006, November 15). PubMed. Retrieved from

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Tablet Press. Retrieved from

  • Refining protocols for consistent results in quinoxaline-based experiments. (n.d.). Benchchem. Retrieved from

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved from

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem. Retrieved from

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from

  • Frequently Asked Questions. (n.d.). Selleckchem.com. Retrieved from

  • Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. (2025, March 27). MDPI. Retrieved from

  • Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. (n.d.). Analytical Methods (RSC Publishing). Retrieved from

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from

  • Biocompatibility Failure & Solvent Effect on Chemical Characterization. (2021, August 4). MDDI Online. Retrieved from

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. Retrieved from

  • Exploring Potential of Quinoxaline Moiety. (n.d.). ResearchGate. Retrieved from

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Bentham Science. Retrieved from

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit. Retrieved from

  • Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. (2013). PubMed. Retrieved from

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. Retrieved from

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved from

  • Compound 2,3-bis(3-iodophenyl)quinoxaline. (n.d.). ChemDiv. Retrieved from

  • 2,3-BIS-(3-IODO-PHENYL)-QUINOXALINE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from

  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. (n.d.). Benchchem. Retrieved from

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved from

Sources

Validation & Comparative

Structural Validation of 2,3-bis(3-iodophenyl)quinoxaline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-bis(3-iodophenyl)quinoxaline is a sterically hindered, halogenated heterocyclic scaffold with significant applications in high-throughput screening for enzyme inhibitors and the development of novel organic materials [1]. While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm bulk purity and chemical connectivity, they fail to definitively resolve the 3D spatial orientation of the iodophenyl rings relative to the quinoxaline core.

This guide objectively compares structural validation methodologies, demonstrating why single-crystal X-ray diffraction (SCXRD) remains the absolute gold standard for determining the exact conformation and mapping non-covalent halogen bonding networks in heavy-atom quinoxaline derivatives.

Comparative Analysis of Structural Validation Alternatives

To establish a rigorous analytical pipeline, researchers must understand the limitations of each technique when applied to highly polarizable, halogenated molecules.

Analytical TechniquePrimary OutputAdvantages for 2,3-bis(3-iodophenyl)quinoxalineLimitations & Blind Spots
X-Ray Crystallography (SCXRD) Exact 3D atomic coordinates & crystal packing.Unambiguously resolves the dihedral twist of the iodophenyl rings; maps intermolecular I···N halogen bonds.Requires high-quality single crystals; data collection is time-consuming.
1H / 13C NMR Spectroscopy Solution-state chemical connectivity.Rapidly confirms the synthesis of the quinoxaline core and the presence of aromatic protons.Cannot determine solid-state conformation; lattice interactions (halogen bonds) are lost in solution.
High-Resolution Mass Spec (HRMS) Exact molecular mass & isotopic pattern.Validates the

formula; the distinct isotopic signature of iodine confirms halogenation.
Provides zero spatial or conformational data.
FT-IR Spectroscopy Functional group vibrations.Identifies C=N and C-I stretching frequencies.Highly complex fingerprint region makes definitive structural assignment impossible.

Mechanistic Insights: The Causality of X-Ray Crystallography

Why is SCXRD superior for this specific molecule? The presence of two heavy iodine atoms (


) creates significant electron density that dominates the X-ray scattering model. Furthermore, iodine's highly polarizable electron cloud leads to the formation of a "sigma-hole"—an electrophilic cap on the halogen axis. This sigma-hole readily forms halogen bonds (I···N) with the nucleophilic quinoxaline nitrogens of adjacent molecules [2].

NMR cannot map these intermolecular forces because the lattice breaks down in solution. SCXRD provides exact atomic coordinates, quantifying the dihedral twist of the 3-iodophenyl rings, which is a crucial parameter for structure-activity relationship (SAR) modeling in antiviral and anticancer drug development [4].

HalogenBond Iodine Iodine Atom (Donor) Polarizable Electron Cloud SigmaHole Sigma-Hole Formation (Electrophilic Region) Iodine->SigmaHole Interaction Halogen Bond (I···N) Crystal Lattice Stabilization SigmaHole->Interaction Electrostatic Attraction Nitrogen Quinoxaline Nitrogen (Acceptor) Nucleophilic Region Nitrogen->Interaction Lone Pair Donation

Caption: Halogen bonding mechanism stabilizing the crystal lattice of the quinoxaline derivative.

Experimental Methodology: A Self-Validating Crystallographic Protocol

This protocol is designed as a self-validating system. Each step includes internal quality checks to ensure the final crystallographic information file (CIF) is structurally sound.

Step 1: Single Crystal Growth (Solvent Diffusion Method)
  • Procedure: Dissolve 10 mg of 2,3-bis(3-iodophenyl)quinoxaline in 1 mL of dichloromethane (DCM). Carefully layer 3 mL of n-hexane over the solution in a narrow crystallization tube. Cap loosely and leave undisturbed at 20°C for 48-72 hours.

  • Causality: The slow diffusion of the anti-solvent (hexane) into the good solvent (DCM) allows the molecules to reversibly attach and detach from the growing crystal face. This dynamic error correction prevents the kinetic trapping of defects, ensuring a highly ordered, diffraction-quality lattice driven by I···N interactions.

Step 2: X-Ray Diffraction Data Collection
  • Procedure: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer to the diffractometer equipped with a Mo Kα radiation source (

    
     Å) and cool to 100 K using a liquid nitrogen stream [3].
    
  • Causality:

    • Temperature (100 K): Freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors). If collected at room temperature, the heavy iodine atoms would exhibit large thermal ellipsoids, smearing the electron density and masking the positions of the lighter carbon and nitrogen atoms.

    • Radiation (Mo Kα): Molybdenum radiation is chosen over Copper (Cu Kα) because heavy atoms like iodine strongly absorb lower-energy X-rays. Mo Kα minimizes absorption effects, yielding higher resolution data at higher Bragg angles.

Step 3: Data Reduction and Absorption Correction
  • Procedure: Integrate the diffraction frames using standard software (e.g., APEX). Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Because iodine absorbs X-rays heavily, reflections passing through the longer axis of the crystal will be artificially weakened. Without rigorous absorption correction, the resulting Fourier map will contain severe truncation artifacts ("ripples") around the iodine atoms, leading to false-positive peaks that could be misassigned as solvent molecules.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Anisotropically refine all non-hydrogen atoms.
    
  • Self-Validation: Generate the final CIF and run it through the IUCr CheckCIF routine. The absence of Level A or B alerts validates the structural model's integrity.

Workflow N1 Compound Synthesis & Purity Check (NMR/MS) N2 Single Crystal Growth (Solvent Diffusion) N1->N2 N3 X-ray Data Collection (Mo Kα, 100 K) N2->N3 N4 Absorption Correction (Critical for Heavy Iodine) N3->N4 N5 Structure Solution & Refinement N4->N5 N6 Final Validation (CIF & CheckCIF) N5->N6

Caption: Workflow for structural validation via X-ray crystallography.

Quantitative Data Presentation: Expected Crystallographic Parameters

Based on structurally analogous halogenated quinoxalines, the following quantitative parameters serve as a baseline for validating the successful refinement of 2,3-bis(3-iodophenyl)quinoxaline.

ParameterExpected Value / RangeSignificance
Empirical Formula

Confirms the exact atomic composition.
Formula Weight 534.14 g/mol Matches the theoretical mass of the target compound.
Temperature 100(2) KValidates cryogenic data collection to reduce thermal motion.
Wavelength 0.71073 Å (Mo Kα)Confirms the use of high-energy radiation to penetrate iodine.
Absorption Coefficient (

)
> 2.5

High value indicates the absolute necessity of empirical absorption correction.
Goodness-of-fit on

0.95 to 1.05Validates that the structural model accurately represents the diffraction data.
Final R indices [I>2sigma(I)]

< 0.05,

< 0.15
Indicates a high-quality, reliable structural refinement.

Conclusion

While spectroscopic methods provide rapid confirmation of chemical connectivity, only X-ray crystallography offers the definitive 3D spatial resolution required to validate the conformation of 2,3-bis(3-iodophenyl)quinoxaline. By understanding the causality behind cryogenic data collection and rigorous absorption correction, researchers can generate highly reliable, self-validating structural models essential for downstream pharmaceutical and materials applications.

References

  • Source: vcu.
  • Seven membered chelate Pt(II) complexes with 2,3-di(2-pyridyl)
  • Source: mdpi.
  • Source: nih.

Bridging Theory and Reality: A Comparative Guide to the Properties of 2,3-bis(3-iodophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the theoretical and experimentally-derived properties of 2,3-bis(3-iodophenyl)quinoxaline. In the absence of extensive direct experimental data for this specific molecule, we will build a robust predictive model based on well-characterized analogs and sophisticated computational methods. This guide will delve into the expected structural, photophysical, and electrochemical characteristics, offering a framework for future experimental validation.

The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2] Strategic functionalization of the core 2,3-diphenylquinoxaline structure allows for the fine-tuning of its characteristics, making a thorough understanding of structure-property relationships paramount for the rational design of novel therapeutics and functional materials.[3] The introduction of heavy atoms like iodine is anticipated to significantly modulate these properties, making 2,3-bis(3-iodophenyl)quinoxaline a compound of considerable interest.

This guide will navigate the predicted landscape of this molecule's properties, drawing comparisons with the well-documented 2,3-diphenylquinoxaline and other halogenated analogs. We will explore how theoretical calculations can presage experimental outcomes and discuss the underlying chemical principles that govern these predictions.

Molecular Structure and Solid-State Packing: A Theoretical Outlook

While a definitive crystal structure for 2,3-bis(3-iodophenyl)quinoxaline is not publicly available, we can infer its likely structural parameters and packing motifs from crystallographic data of analogous compounds, such as 2,3-bis(4-bromophenyl)quinoxaline.[4][5]

Theoretical modeling, specifically Density Functional Theory (DFT), is a powerful tool for predicting the ground-state geometry of molecules.[6] For 2,3-bis(3-iodophenyl)quinoxaline, DFT calculations would likely predict a non-planar conformation, with the 3-iodophenyl rings twisted out of the plane of the quinoxaline core due to steric hindrance. This torsion angle is a critical parameter influencing the extent of π-conjugation and, consequently, the electronic and photophysical properties. In the case of 2,3-bis(4-bromophenyl)quinoxaline, the dihedral angles between the benzene rings and the quinoxaline system are 57.23° and 36.75°.[4][5] A similar range of torsion angles can be anticipated for the iodo-substituted counterpart.

In the solid state, the packing of these molecules will be governed by a combination of van der Waals forces and, potentially, halogen bonding interactions involving the iodine atoms. These non-covalent interactions play a crucial role in determining the bulk properties of the material.

PropertyTheoretical Prediction for 2,3-bis(3-iodophenyl)quinoxalineExperimental Data for Analogs
Molecular Geometry Non-planar, with significant torsion angles between the phenyl rings and the quinoxaline core.2,3-bis(4-bromophenyl)quinoxaline exhibits dihedral angles of 57.23° and 36.75°.[4][5]
Solid-State Packing Dominated by van der Waals forces and potential C-I···N or C-I···π halogen bonds.2,3-bis(4-bromophenyl)quinoxaline packing is stabilized by van der Waals forces.[4][5]

The Photophysical Landscape: Predicting Absorption and Emission

The photophysical properties of quinoxaline derivatives are intrinsically linked to their electronic structure.[7][8] The absorption and emission characteristics are dictated by electronic transitions, primarily of π-π* and n-π* character.

UV-Visible Absorption: The absorption spectrum of 2,3-bis(3-iodophenyl)quinoxaline is expected to be similar to that of 2,3-diphenylquinoxaline, with characteristic bands corresponding to π-π* transitions in the aromatic system.[1] The presence of the iodine atoms may induce a slight red-shift (bathochromic shift) in the absorption maxima due to their effect on the molecular orbitals. Time-dependent DFT (TD-DFT) calculations can provide a theoretical absorption spectrum, offering insights into the energies and characters of the electronic transitions.[9]

Fluorescence: A key point of divergence between 2,3-diphenylquinoxaline and its iodo-substituted analog is anticipated in their fluorescent behavior. The "heavy atom effect" of iodine is known to promote intersystem crossing from the singlet excited state to the triplet state, which can lead to a significant quenching of fluorescence and the emergence of phosphorescence. Therefore, a lower fluorescence quantum yield is predicted for 2,3-bis(3-iodophenyl)quinoxaline compared to the non-halogenated parent compound.

PropertyTheoretical Prediction for 2,3-bis(3-iodophenyl)quinoxalineExperimental Data for 2,3-diphenylquinoxaline Analogs
Absorption Maxima (λmax) Expected in the UV region, similar to 2,3-diphenylquinoxaline, with a potential slight red-shift.6-methyl-2,3-diphenylquinoxaline shows n-π* and π-π* transitions at ~348 nm and ~249 nm.[7][8]
Emission Behavior Likely to exhibit quenched fluorescence and potentially phosphorescence due to the heavy atom effect of iodine.2,3-diphenylquinoxaline derivatives are known to be fluorescent.[10]
Fluorescence Quantum Yield (ΦF) Predicted to be significantly lower than that of 2,3-diphenylquinoxaline.Not specified for the parent compound in the provided results.

Electrochemical Profile: The Influence of Inductive Effects

The electrochemical properties of quinoxaline derivatives are crucial for their application in electronic devices and for understanding their redox behavior in biological systems.[11] Cyclic voltammetry is the primary technique used to probe these properties, providing information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The iodine atoms in 2,3-bis(3-iodophenyl)quinoxaline are expected to influence its electrochemical behavior through their inductive and resonance effects. As halogens are electron-withdrawing, they are likely to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted 2,3-diphenylquinoxaline. This would make the molecule more resistant to oxidation and easier to reduce. DFT calculations are instrumental in predicting these energy levels.[9]

PropertyTheoretical Prediction for 2,3-bis(3-iodophenyl)quinoxaline
HOMO Energy Level Lower (more negative) than 2,3-diphenylquinoxaline.
LUMO Energy Level Lower (more negative) than 2,3-diphenylquinoxaline.
Electrochemical Band Gap (Eg) May be similar to or slightly smaller than 2,3-diphenylquinoxaline.

Experimental Protocols: A Roadmap for Validation

To empirically validate the theoretical predictions outlined above, a series of well-established experimental procedures should be employed.

Synthesis and Purification

The synthesis of 2,3-bis(3-iodophenyl)quinoxaline would typically involve the condensation reaction of o-phenylenediamine with 1,2-bis(3-iodophenyl)ethane-1,2-dione.[12]

  • Reaction Setup: Dissolve equimolar amounts of o-phenylenediamine and 1,2-bis(3-iodophenyl)ethane-1,2-dione in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

Spectroscopic and Structural Characterization

A comprehensive suite of spectroscopic and analytical techniques is necessary to confirm the structure and purity of the synthesized compound.[13]

  • NMR Spectroscopy (1H and 13C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • UV-Visible Spectroscopy: To measure the electronic absorption properties.

  • Fluorescence Spectroscopy: To characterize the emission properties and determine the fluorescence quantum yield.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular geometry and analyze the crystal packing.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Visualizing the Comparative Workflow

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_comparison Comparative Analysis T1 DFT Calculations (Geometry, HOMO/LUMO) C1 Structure-Property Relationships T1->C1 Predicted Geometry & Orbitals T2 TD-DFT Calculations (Absorption/Emission Spectra) T2->C1 Simulated Spectra E1 Synthesis & Purification E2 Spectroscopic & Structural Characterization (NMR, MS, X-ray) E1->E2 E2->C1 Confirmed Structure E3 Photophysical Measurements (UV-Vis, Fluorescence) E3->C1 Measured Spectra E4 Electrochemical Analysis (Cyclic Voltammetry) E4->C1 Redox Potentials C2 Discrepancy Analysis C1->C2 Identify Deviations

Caption: A workflow diagram illustrating the interplay between theoretical predictions and experimental validation in the characterization of 2,3-bis(3-iodophenyl)quinoxaline.

Conclusion

This guide has provided a comprehensive, albeit predictive, comparison of the theoretical and experimental properties of 2,3-bis(3-iodophenyl)quinoxaline. By leveraging data from analogous compounds and the power of computational chemistry, we have constructed a detailed picture of its expected structural, photophysical, and electrochemical characteristics. The key takeaway for researchers is the anticipated significant influence of the iodine substituents, particularly through the heavy atom effect on its luminescent properties and inductive effects on its electronic energy levels. The experimental protocols outlined here provide a clear path for the synthesis and validation of these predictions. Future experimental work is crucial to confirm and refine these theoretical insights, ultimately enabling the rational design of novel quinoxaline-based molecules for a range of scientific and therapeutic applications.

References

Click to expand
  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. Available at: [Link]

  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. Symbiosis Online Publishing. Available at: [Link]

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438–444. Available at: [Link]

  • Synthesis, crystal structure, DFT calculations, Hirshfeld surface analysis, energy frameworks, molecular dynamics and docking st. Physics @ Manasagangotri. Available at: [Link]

  • (PDF) Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. ResearchGate. Available at: [Link]

  • 2,3-Bis(thiophen-3-yl)quinoxaline. PMC. Available at: [Link]

  • 2,3-Bis(4-bromophenyl)quinoxaline. IUCr. Available at: [Link]

  • (PDF) 2,3-Bis(4-bromophenyl)quinoxaline. ResearchGate. Available at: [Link]

  • 2,3-Diphenylquinoxalin-6-yl based dyes: Synthesis and studies of photophysical, aggregation-induced emission enhancement and electrochemical properties | Request PDF. ResearchGate. Available at: [Link]

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. PMC. Available at: [Link]

  • Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | Request PDF. ResearchGate. Available at: [Link]

  • Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline | Request PDF. ResearchGate. Available at: [Link]

  • Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at: [Link]

  • Exploring Potential of Quinoxaline Moiety. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org. Available at: [Link]

  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.